molecular formula C4H5NaO2 B3422289 Sodium methacrylate CAS No. 25086-62-8

Sodium methacrylate

Cat. No.: B3422289
CAS No.: 25086-62-8
M. Wt: 108.07 g/mol
InChI Key: SONHXMAHPHADTF-UHFFFAOYSA-M
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Description

Sodium methacrylate is a sodium salt of methacrylic acid. It is a white, crystalline powder that is soluble in water. This compound is widely used in various industrial applications due to its ability to form polymers and copolymers, which are essential in the production of plastics, adhesives, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methacrylate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where methacrylic acid is slowly added to a sodium hydroxide solution under constant stirring. The reaction is exothermic and should be controlled to prevent overheating. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the careful control of reaction conditions to ensure high purity and yield. The industrial production may also involve additional purification steps, such as recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium methacrylate undergoes various chemical reactions, including polymerization, esterification, and substitution reactions.

    Polymerization: this compound can polymerize to form poly(this compound), which is used in superabsorbent polymers.

    Esterification: It can react with alcohols to form methacrylate esters, which are used in the production of acrylic resins.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.

    Esterification: Acid catalysts like sulfuric acid are used to facilitate the reaction with alcohols.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

    Poly(this compound): Used in superabsorbent materials.

    Methacrylate esters: Used in acrylic resins and coatings.

Scientific Research Applications

Sodium methacrylate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

    Biology: this compound-based hydrogels are used in tissue engineering and drug delivery systems.

    Medicine: It is used in the formulation of dental materials and bone cements.

    Industry: this compound is used in the production of superabsorbent polymers, adhesives, and coatings.

Mechanism of Action

The primary mechanism of action of sodium methacrylate involves its ability to polymerize and form cross-linked networks. This property is exploited in the production of hydrogels and superabsorbent materials. The polymerization process involves the formation of covalent bonds between methacrylate units, resulting in a three-dimensional network that can absorb and retain large amounts of water.

Comparison with Similar Compounds

Sodium methacrylate is often compared with other methacrylate and acrylate compounds, such as:

    Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA), a transparent plastic.

    Ethyl methacrylate: Used in the production of various acrylic resins.

    Sodium acrylate: Similar to this compound but derived from acrylic acid, used in superabsorbent polymers.

Uniqueness: this compound is unique due to its specific polymerization properties and its ability to form hydrogels with high water absorption capacity. This makes it particularly valuable in applications requiring superabsorbent materials.

Properties

IUPAC Name

sodium;2-methylprop-2-enoate
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InChI

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
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InChI Key

SONHXMAHPHADTF-UHFFFAOYSA-M
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].[Na+]
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO2
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Related CAS

79-41-4 (Parent), 25087-26-7 (Parent)
Record name Sodium methacrylate
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Record name Sodium polymethacrylate
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DSSTOX Substance ID

DTXSID9044823
Record name Sodium methacrylate
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Molecular Weight

108.07 g/mol
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Physical Description

White odorless powder; [MSDSonline]
Record name Sodium methacrylate
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Solubility

Soluble in water
Record name SODIUM METHACRYLATE
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CAS No.

5536-61-8, 25086-62-8, 54193-36-1
Record name Sodium methacrylate
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Record name 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt
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Record name Sodium polymethacrylate
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Record name Sodium methacrylate
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Record name SODIUM METHACRYLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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